molecular formula C9H8N2O2S B172500 (2-Benzimidazolylthio)-acetic acid CAS No. 3042-00-0

(2-Benzimidazolylthio)-acetic acid

Cat. No. B172500
CAS RN: 3042-00-0
M. Wt: 208.24 g/mol
InChI Key: UYNVBLJQBCTRKV-UHFFFAOYSA-N
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Description

“(2-Benzimidazolylthio)-acetic acid” is a chemical compound with the linear formula C9H8N2O2S . It has a molecular weight of 208.24 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2-Benzimidazolylthio)-acetic acid” is represented by the linear formula C9H8N2O2S . The compound has a molecular weight of 208.24 .


Physical And Chemical Properties Analysis

“(2-Benzimidazolylthio)-acetic acid” is a solid compound with a white appearance . It has a melting point range of 201 - 203 °C .

Scientific Research Applications

Agricultural and Veterinary Applications

(2-Benzimidazolylthio)-acetic acid and its derivatives, commonly known as benzimidazoles, have a broad application in agriculture and veterinary medicine. They are primarily used as fungicides and anthelminthic drugs. Research has revealed that bioactive benzimidazoles function as specific inhibitors of microtubule assembly, a mechanism that is crucial for their effectiveness. These compounds bind to the tubulin molecule, a heterodimeric subunit essential in microtubule formation. The significance of benzimidazoles extends beyond their immediate applications, as they are also valuable tools in studying fungal cell biology and molecular genetics. The insights gained from research in these fields are making significant contributions towards understanding tubulin structure and the organization and function of microtubules. This understanding is essential for the complete characterization of the benzimidazole binding site on the tubulin molecule and its role in microtubule assembly (Davidse, 1986).

Anticancer Potential

The design of benzimidazole derivatives as anticancer agents has been a significant area of research, driven by the need to address the increasing prevalence of cancer. These derivatives exhibit a broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases like purine. The versatility of benzimidazoles is highlighted by their ability to act through various mechanisms, including intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The substituents reported in research articles are essential for the synthesis of targeted benzimidazole derivatives as anticancer agents. This area of research is particularly promising, offering insights into the substituents necessary for potency and selectivity, which is critical for the development of novel benzimidazole derivatives with anticancer properties (Akhtar et al., 2019).

CNS Activity and Drug Development

Benzimidazole derivatives have shown potential in being converted into more potent central nervous system (CNS) acting drugs. The CNS side effects of certain azole groups, such as benzimidazoles, highlight the need for the synthesis of more potent CNS drugs to address the increasing incidence of challenging CNS diseases. Research in this area focuses on identifying common pathways for synthesizing benzimidazoles and modifying them into potent CNS drugs. The findings suggest that various agents, such as gloxal with formaldehyde and ammonia, can be used to synthesize benzimidazoles through processes like distillation, condensation, alkylation, acylation, oxidation, cyclization, sulfation, and amidation. The products derived from these groups exhibit a range of CNS activities due to the presence of heteroatoms like nitrogen, oxygen, and sulfur, with imidazole potentially being the most potent due to its characteristics of CNS penetrability and activity (Saganuwan, 2020).

Safety And Hazards

“(2-Benzimidazolylthio)-acetic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVBLJQBCTRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184508
Record name (2-Benzimidazolythio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzimidazolylthio)-acetic acid

CAS RN

3042-00-0
Record name (2-Benzimidazolythio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3042-00-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14186
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Benzimidazolythio)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-BENZIMIDAZOLYLTHIO)-ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
TL Rebstock, CD Ball, CL Hamner, HM Sell - Plant Physiology, 1957 - ncbi.nlm.nih.gov
Several substances structurally related to benzi-midazole occur naturally in biological systems. A de-rivative of this compound, 5, 6-dimethylbenzimidazole, constitutes part of thevitamin …
Number of citations: 6 www.ncbi.nlm.nih.gov
SP Kumar, J Sahoo - Orient. J. Chem, 2014 - pdfs.semanticscholar.org
A series of N-[3-{(1H-benzo [d] imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4-yl]-2-substituted phenoxy acetamide 6 (ag) were synthesized by the mixture of the compound of …
Number of citations: 8 pdfs.semanticscholar.org
II Chizhevskaya, MI Zavadskaya… - Chemistry of Heterocyclic …, 1968 - Springer
… When I was coupled in aqueous solutions of caustic soda (2-5%), 2-benzimidazolylthioacetic acid, contaminated with the products of decomposition of the diazonium compound, was …
Number of citations: 3 link.springer.com
G Tunnicliff, KL Welborn - Drug development research, 1984 - Wiley Online Library
Nineteen structural analogues of γ‐aminobutyric acid (GABA) and the anxiolytics buspirone and diazepam were tested for their ability to modify GABA function in vitro. Each compound …
Number of citations: 11 onlinelibrary.wiley.com
R Gašparová, M Lácová - Molecules, 2005 - mdpi.com
This review presents a survey of the condensations of 3-formylchromone with various active methylene and methyl compounds, eg malonic or barbituric acid derivatives, five-membered …
Number of citations: 55 www.mdpi.com
MO Lozinskii, AF Shivanyuk, PS Pel'kis - Chemistry of Heterocyclic …, 1971 - Springer
… Compounds XLX: and XXI were also obtained by alternative synthesis from anhydro-2-benzimidazolylthioacetic acid and diazotized amines by the method in [13-15]. The products …
Number of citations: 3 link.springer.com
AE Fairhurst - 1966 - escholarship.mcgill.ca
Discussion.• 10 I. Syntheses of Thiazolo [3, 2-a] benzimidazoles.•• 10 A. Synthesis of Thiazolo [3, 2-a] benzimidazole (I). 10 B. Chemical Proof for the Structure of 3-Hydroxy-2, 3-…
Number of citations: 4 escholarship.mcgill.ca
SDHET SERIES - escholarship.mcgill.ca
Discussion.• 10 I. Syntheses of Thiazolo [3, 2-a] benzimidazoles.•• 10 A. Synthesis of Thiazolo [3, 2-a] benzimidazole (I). 10 B. Chemical Proof for the Structure of 3-Hydroxy-2, 3-…
Number of citations: 0 escholarship.mcgill.ca
SC Bell, C Gochman, PHL Wei - Journal of Heterocyclic …, 1975 - Wiley Online Library
A number of thiazolo 5‐carboxylic acid derivatives were prepared which were fused to other heterocycles such as 1,2,4‐benzothiadiazine, quinazoline, and pyrimidine rings at the 2,3‐…
Number of citations: 7 onlinelibrary.wiley.com
PM Kochergin - Journal of General Chemistry of the USSR in …, 1962 - Consultants Bureau
Number of citations: 0

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